4-Acetoxy-3-methoxycinnamic acid
Overview
Description
4-Acetoxy-3-methoxycinnamic acid, also known as acetylferulic acid, is a derivative of ferulic acid. It is an acetate ester obtained by the formal condensation of the phenolic group of ferulic acid with acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetoxy-3-methoxycinnamic acid typically involves the esterification of ferulic acid. One common method is the reaction of ferulic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxy-3-methoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetoxy-3-methoxycinnamic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of cosmetics and skincare products due to its antioxidant activity.
Mechanism of Action
The mechanism of action of 4-acetoxy-3-methoxycinnamic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Ferulic Acid: The parent compound, known for its antioxidant and anti-inflammatory properties.
Cinnamic Acid: A related compound with similar structural features but different functional groups.
p-Coumaric Acid: Another derivative of cinnamic acid with hydroxyl and methoxy groups.
Comparison: 4-Acetoxy-3-methoxycinnamic acid is unique due to its acetoxy group, which enhances its lipophilicity and potentially its bioavailability. Compared to ferulic acid, it may have improved stability and efficacy in certain applications .
Properties
IUPAC Name |
(E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-8(13)17-10-5-3-9(4-6-12(14)15)7-11(10)16-2/h3-7H,1-2H3,(H,14,15)/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKNVZISLLDMOR-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062545, DTXSID301205242 | |
Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301205242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34749-55-8, 2596-47-6 | |
Record name | (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34749-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(4-(acetyloxy)-3-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002596476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylferulic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301205242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Acetoxy-3-methoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-acetoxy-3-methoxycinnamic acid synthesized using microwave irradiation?
A: this compound can be synthesized via a nucleophilic acyl substitution reaction using ferulic acid and acetyl chloride as starting materials []. This reaction is significantly accelerated by employing microwave irradiation. The research by Putri Nur Islami showed that optimal synthesis conditions were achieved using 40 watts of microwave power for 0.5 minutes [].
Q2: What spectroscopic techniques were used to characterize this compound?
A2: The synthesized this compound was characterized using several techniques, including:
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